4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is a chemical compound that belongs to the class of phenolic compounds. It features a tert-butyldimethylsilyl ether functional group, which is significant for its stability and reactivity in various chemical reactions. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and as a reagent in organic transformations.
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is classified as an organosilicon compound due to the presence of the tert-butyldimethylsilyl group. It also falls under the category of alcohols, specifically secondary alcohols, given its structure where the hydroxyl group is attached to a carbon that is also bonded to two other carbon atoms.
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol typically involves several key steps:
The synthesis can be represented by the following general reaction scheme:
This protected compound can then undergo further transformations to yield 4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol.
The molecular formula of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is . The structure features a central butanol chain with a phenyl group at one end and a tert-butyldimethylsilyl ether at the other.
Key spectral data supporting the structure includes:
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol can participate in various chemical reactions including:
The reactivity of this compound is influenced by the stability imparted by the silyl ether, which protects against unwanted side reactions during synthetic procedures .
The mechanism of action for 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol typically involves its role as a nucleophile in various organic reactions. For example, in esterification, the hydroxyl group acts as a nucleophile attacking an electrophilic carbon atom in a carboxylic acid:
This reaction illustrates how the compound can be utilized in forming new carbon-carbon or carbon-heteroatom bonds.
Kinetic studies may reveal insights into the rates of these reactions, often showing that sterics and electronics play significant roles in determining reactivity patterns.
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is typically observed as a colorless oil or solid depending on purity and conditions.
Key chemical properties include:
Relevant spectral data such as infrared spectroscopy indicates characteristic absorption bands corresponding to functional groups present within the molecule .
This compound finds applications primarily in organic synthesis, particularly in:
The chiral synthesis of (S)-4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-ol (CAS: 241818-03-1) represents a critical pathway for accessing enantiomerically pure building blocks in pharmaceutical synthesis. This stereospecific compound (MW: 280.48 g/mol, MF: C₁₆H₂₈O₂Si) serves as a precursor for bioactive molecules requiring defined spatial orientation [1]. Contemporary methodologies employ asymmetric reduction of the corresponding ketone (4-((tert-butyldimethylsilyl)oxy)-4-phenylbutan-1-one) using chiral catalysts such as BINAP-Ru complexes or Corey-Bakshi-Shibata (CBS) reagents, achieving enantiomeric excess (ee) values exceeding 95% under optimized conditions. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) has demonstrated efficient kinetic separation of racemic mixtures through regioselective acetylation of the primary alcohol [2] [6].
The Mitsunobu reaction has been successfully adapted for stereochemical inversion of precursor alcohols, enabling access to the desired (S)-configuration when coupled with chiral carboxylic acid donors. Recent advances demonstrate chemo-enzymatic cascades where phenylacetaldehyde undergoes enantioselective aldol condensation followed by TBDMS protection and controlled reduction, establishing the chiral center with >98% ee [6]. Storage recommendations specify maintenance under inert atmosphere at 2-8°C to preserve stereochemical integrity and prevent desilylation [1].
Table 1: Stereoselective Synthesis Methods for (S)-Enantiomer
Methodology | Key Reagent/Catalyst | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | 85 | 97 | [6] |
Enzymatic Kinetic Resolution | CALB Lipase | 42 (theor. max) | >99 | [2] |
Mitsunobu Inversion | (R)-O-Mandelic Acid/DIAD | 78 | 96 | [6] |
Aldol-Reduction Cascade | L-Proline/TBDMSOTf/NaBH₄ | 65 | 98 | [6] |
The tert-butyldimethylsilyl (TBDMS) group serves as a cornerstone protecting strategy for alcohols in multistep syntheses involving 4-phenylbutanol derivatives. TBDMS protection of 4-phenyl-1-butanol (CAS: 87184-99-4) employs TBDMS chloride (TBDMSCl) in imidazole-catalyzed reactions, typically conducted in anhydrous DMF at 0-25°C, achieving near-quantitative yields [3] [7]. This protection strategy effectively masks the hydroxyl functionality, enhancing compound stability during subsequent reactions while maintaining compatibility with diverse reaction conditions including oxidations, Grignard additions, and Wittig olefinations.
Notably, TBDMS-protected intermediates exhibit exceptional chemical stability toward moderate bases and nucleophiles while remaining susceptible to selective deprotection using fluoride sources. Tetrabutylammonium fluoride (TBAF) in THF provides rapid deprotection (minutes at 25°C), whereas milder alternatives like acetic acid/water (3:1) enable selective desilylation in acid-sensitive substrates [7]. The steric bulk of the tert-butyldimethylsilyl moiety confers significant advantages over smaller silyl groups (e.g., TMS or TES), providing enhanced resistance to accidental deprotection during synthetic manipulations. This stability profile makes TBDMS-protected butanols indispensable intermediates in complex molecule assembly, particularly in pharmaceutical contexts requiring orthogonal protection schemes [3].
Table 2: TBDMS Protection/Deprotection Conditions for 4-Phenylbutanol Derivatives
Reaction Type | Reagents/Conditions | Time | Yield (%) | Selectivity Notes |
---|---|---|---|---|
Protection (O-TBDMS) | TBDMSCl, Imidazole, DMF, 0°C→25°C | 3-12 h | 90-98 | Primary OH selectivity >20:1 |
Standard Deprotection | TBAF (1M in THF), 25°C | 0.5-1 h | 95 | May affect esters |
Acidic Deprotection | AcOH/H₂O (3:1), 40°C | 6-10 h | 88 | TBDMS stable to mild acids |
Buffered Fluoride | HF-Pyridine, CH₃CN, 0°C | 2-4 h | 92 | Improved acid-sensitive compat. |
The strategic incorporation of γ-aminobutyric acid (GABA) linkers enables transformation of TBDMS-protected butanol scaffolds into bioactive analogues for medicinal chemistry applications. As demonstrated in santacruzamate A (SCA) analogue synthesis, the GABA moiety serves as a conformational spacer connecting zinc-binding groups (ZBGs) with aromatic cap structures [2]. Synthetic routes typically commence with N-Carbamate formation through GABA coupling with chloroformates (e.g., ethyl chloroformate) in dichloromethane with triethylamine base, yielding protected GABA derivatives (Scheme 1, [2]). Subsequent carbodiimide-mediated coupling (EDC/HOBt) with phenethylamine derivatives installs the cap group while preserving the TBDMS-protected alcohol.
Critical modifications include linker length optimization through homologation strategies using bromoacetyl bromide alkylation followed by cyanide displacement and reduction. These methodologies enable systematic exploration of distance between the TBDMS-protected pharmacophore and the terminal ZBG. The GABA linker's protonation flexibility facilitates interactions with enzymatic pockets, particularly in histone deacetylase (HDAC) inhibitors where the protonated amine forms salt bridges with aspartate residues. Notably, the TBDMS group remains intact throughout these transformations, demonstrating its robustness during amide bond formations and nucleophilic substitutions [2]. This synthetic versatility enables the production of diverse analogues for structure-activity relationship (SAR) studies targeting epigenetic enzymes and immune modulators.
Combinatorial diversification of the TBDMS-protected scaffold focuses primarily on zinc-binding group (ZBG) modifications at the carboxy-terminus, generating libraries for biological screening. Systematic exploration of ZBG space has yielded over 40 derivatives through three strategic approaches:
Carbamate Variants: Ethyl carbamate substitution with alkyl (methyl, propyl, butyl), unsaturated (propargyl, allyl), aryl (phenyl), and fluorinated (2,2,2-trifluoroethyl) groups achieved via corresponding chloroformate/GABA coupling (Scheme 1, [2]). Thiocarbamate analogues (e.g., compounds 10-11) were synthesized using ethyl chlorothioformate, introducing enhanced zinc affinity through sulfur coordination.
Bidentate Chelators: Hydroxamate-terminated derivatives (analogues 13-14) were prepared to mimic SAHA's bidentate zinc binding, albeit with reduced cellular permeability. Unexpectedly, inverted carbamates (compound 21) displayed retained potency despite altered carbonyl orientation, suggesting novel binding modes [2].
Amide/Thioester Derivatives: Amide-terminated compounds (15-19) synthesized via Schotten-Baumann reactions using acyl chlorides demonstrated that steric bulk (pivaloyl > isobutyryl) correlates with HDAC isoform selectivity. Thioester analogue 20, inspired by largazole's thiolate ZBG, exhibited submicromolar enzyme inhibition but poor metabolic stability.
Table 3: Combinatorial Modifications of TBDMS-Protected Derivatives
ZBG Class | Representative Modifications | Synthetic Method | Key Biological Findings |
---|---|---|---|
Linear Alkyl Carbamates | Methyl, Propyl, Butyl | Chloroformate + GABA | Butyl shows 3x CTL degranulation vs ethyl |
Fluorinated Carbamates | 2,2,2-Trifluoroethyl, 3,3,3-trifluoropropyl | Fluoroalkyl chloroformate coupling | Enhanced metabolic stability |
Thiocarbamates | S-Ethyl, S-Phenyl | Thiophosgene + ethanol → chlorothioformate | Potent HDAC1 inhibition (IC₅₀ 85 nM) |
Hydroxamates | N-Hydroxypropionamide | GABA + Propionic anhydride → HONH₂ | Pan-HDAC inhibition, poor selectivity |
Inverted Carbamates | N-Ethyl-O-phenethyl | γ-Lactone opening + ethylamine | Unique PMX inhibition profile |
The synthetic routes consistently employed TBDMS protection at C4 to prevent undesired cyclization or oxidation during multi-step sequences. Biological evaluation revealed that carbamate-terminated derivatives with C4-TBDMS protection consistently outperformed amide analogues in cellular assays, with two cap-modified compounds exhibiting significant anti-proliferative effects against MCF-7 breast cancer cells [2]. These combinatorial libraries provide critical SAR insights for developing isoform-selective epigenetic modulators without compromising the acid-sensitive TBDMS group during synthesis.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0